[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide

Catalog No.
S6631210
CAS No.
1101778-71-5
M.F
C26H23BrNOP
M. Wt
476.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phospho...

CAS Number

1101778-71-5

Product Name

[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide

IUPAC Name

[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium;bromide

Molecular Formula

C26H23BrNOP

Molecular Weight

476.3 g/mol

InChI

InChI=1S/C26H22NOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2,(H-,27,28);1H

InChI Key

RRXGVUWDCRPVMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The compound [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide is a quaternary phosphonium salt characterized by the presence of a triphenylphosphonium group attached to a 2-oxoethyl moiety with an amino phenyl substituent. This structure suggests potential applications in various fields, including medicinal chemistry and biological research, due to its unique properties that stem from both the phosphonium and the aromatic amine functionalities.

The chemical reactivity of [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide can be attributed to its phosphonium ion, which can participate in nucleophilic substitution reactions. The compound may also undergo hydrolysis under certain conditions, leading to the release of triphenylphosphine oxide and other byproducts. Additionally, it could potentially engage in oxidation-reduction reactions due to the presence of the amino group, which can act as an electron donor.

The biological activity of this compound is noteworthy, particularly in the context of its potential as an anticancer agent. Compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. The triphenylphosphonium moiety is known for enhancing mitochondrial targeting, which can lead to increased efficacy in disrupting mitochondrial functions in cancer cells. Studies have indicated that phosphonium salts can induce apoptosis through mitochondrial pathways, making them significant in cancer therapeutics .

Synthesis of [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide typically involves the following steps:

  • Formation of the 2-oxoethyl group: This can be achieved through condensation reactions involving suitable aldehydes or ketones.
  • Introduction of the triphenylphosphonium moiety: This is generally done by reacting an appropriate phosphine with a halogenated derivative of the 2-oxoethyl compound.
  • Quaternization: The final step involves treating the intermediate with a bromide source to form the quaternary salt.

Interaction studies involving [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide focus on its binding affinity to various biological targets. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate how effectively the compound interacts with cellular components, particularly those involved in apoptosis pathways. Additionally, computational modeling may be used to predict interactions at the molecular level, providing insights into its mechanism of action .

Several compounds share structural similarities with [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide, including:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphine saltUsed widely in organic synthesis
Phenyltrimethylammonium bromideQuaternary ammoniumKnown for antimicrobial properties
4-DimethylaminophenolAromatic amineCommonly used as a reagent in organic synthesis

Uniqueness

The uniqueness of [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide lies primarily in its dual functionality as both a phosphonium salt and an aromatic amine, which enhances its biological activity profile compared to other similar compounds. Its specific targeting of mitochondria sets it apart as a promising candidate for further development in therapeutic applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

475.07006 g/mol

Monoisotopic Mass

475.07006 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-11-23

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